Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate
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Overview
Description
Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate: is an organic compound with the molecular formula C6H7ClF2O3. It is a colorless liquid that is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is known for its unique chemical properties, which make it valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with chlorodifluoromethane in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of specialized reactors and distillation units to ensure high purity and yield. Safety measures are crucial due to the flammable and irritant nature of the compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to ethyl 4-chloro-4,4-difluoro-3-hydroxybutanoate using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: Ethyl 4-chloro-4,4-difluoro-3-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-4,4-difluoro-3-oxobutanoic acid.
Scientific Research Applications
Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is an intermediate in the synthesis of drugs, particularly those targeting potassium channels and GABA-T antagonists.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets. For instance, in biochemical assays, it can act as a substrate for enzymes, leading to the formation of products that can be measured to study enzyme activity. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable tool in research .
Comparison with Similar Compounds
Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate can be compared with other similar compounds such as:
Ethyl 4,4-difluoro-3-oxobutanoate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Ethyl 4-chloro-3-oxobutanoate: Lacks the difluoro groups, affecting its overall reactivity and stability.
Ethyl 4,4,4-trifluoro-3-oxobutanoate: Contains an additional fluorine atom, which can enhance its biological activity but may also increase its toxicity.
These comparisons highlight the unique properties of this compound, making it a distinct and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 4-chloro-4,4-difluoro-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOXLVPMINVBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2063-17-4 |
Source
|
Record name | ethyl 4-chloro-4,4-difluoro-3-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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